molecular formula C16H15NO4S B12571449 Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- CAS No. 189128-69-6

Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-

Cat. No.: B12571449
CAS No.: 189128-69-6
M. Wt: 317.4 g/mol
InChI Key: WQXRLDCXTRVGTH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is an organic compound with a complex structure that includes a benzoic acid moiety and a nitroethylthio group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- typically involves multiple steps. One common method starts with the reaction of benzoic acid with 4-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-nitroethylthiol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is unique due to the presence of the nitroethylthio group, which imparts distinct chemical and biological properties. This group allows the compound to undergo specific reactions and interact with biological targets in ways that similar compounds cannot .

Conclusion

Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine. Further research into its properties and applications could lead to new discoveries and advancements in these fields.

Properties

CAS No.

189128-69-6

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylbenzoic acid

InChI

InChI=1S/C16H15NO4S/c1-11-6-8-12(9-7-11)15(10-17(20)21)22-14-5-3-2-4-13(14)16(18)19/h2-9,15H,10H2,1H3,(H,18,19)

InChI Key

WQXRLDCXTRVGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2C(=O)O

Origin of Product

United States

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